Methyl vernolate

Description

Properties

CAS No. |

2733-91-7 |

|---|---|

Molecular Formula |

C19H34O3 |

Molecular Weight |

310.5 g/mol |

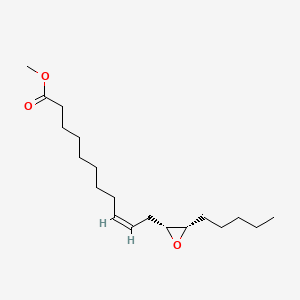

IUPAC Name |

methyl (Z)-11-[(2S,3R)-3-pentyloxiran-2-yl]undec-9-enoate |

InChI |

InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9-/t17-,18+/m1/s1 |

InChI Key |

JTSVQVYMBXVLFI-UKBCLVJRSA-N |

Isomeric SMILES |

CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Methyl vernolate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vernolate, also known as vernolic acid methyl ester, is the methyl ester derivative of vernolic acid.[1] Vernolic acid is a naturally occurring long-chain epoxy fatty acid (EFA) found in the seeds of several plant species, most notably Vernonia galamensis, which can contain up to 70-80% of this unusual fatty acid in its seed oil.[2] The epoxide functional group makes this compound a valuable bifunctional molecule and a potential platform chemical for the synthesis of various industrial products, including polymers, resins, lubricants, and plasticizers. Its study is pertinent to the fields of biochemistry, renewable resource chemistry, and industrial biotechnology.

It is critical to distinguish this compound (CAS No. 2733-91-7) from the similarly named thiocarbamate herbicide, Vernolate (CAS No. 1929-77-7).[1][3][4] The latter has a distinct chemical structure (S-propyl dipropylcarbamothioate) and biological function. This guide will focus exclusively on this compound, the epoxy fatty acid ester.

Chemical Structure and Nomenclature

This compound is characterized by an eighteen-carbon chain containing a cis-epoxide ring at the 12th and 13th carbon positions and a cis-double bond at the 9th carbon position.

-

IUPAC Name: methyl (9Z,12R,13S)-12,13-epoxyoctadec-9-enoate

-

Synonyms: Vernolic acid methyl ester

-

CAS Number: 2733-91-7

-

Molecular Formula: C₁₉H₃₄O₃

-

Chemical Structure:

(Note: This is a simplified 2D representation. The actual stereochemistry is (9Z,12R,13S))

Physicochemical and Quantitative Data

Quantitative data for this compound is not extensively published. The following table summarizes key computed and experimental properties for the parent vernolic acid and its anion, from which properties of the methyl ester can be inferred.

| Property | Value | Source |

| Molecular Weight | 310.48 g/mol | Calculated from Molecular Formula C₁₉H₃₄O₃ |

| Parent Acid (Vernolic Acid) | ||

| Molecular Formula | C₁₈H₃₂O₃ | PubChem CID: 5356421 |

| Molecular Weight | 296.45 g/mol | PubChem CID: 5356421 |

| Parent Anion (Vernolate) | ||

| IUPAC Name | (Z)-11-(3-pentyloxiran-2-yl)undec-9-enoate | PubChem CID: 25246088 |

| Molecular Formula | C₁₈H₃₁O₃⁻ | PubChem CID: 25246088 |

| Exact Mass | 295.22731985 Da | PubChem CID: 25246088 |

| XLogP3 | 6.2 | PubChem CID: 25246088 |

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from vernolic acid using an acid-catalyzed esterification reaction.

Materials:

-

Vernolic acid (or vernonia oil as a source)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

-

Diethyl ether or Hexane (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, separatory funnel, rotary evaporator

Methodology:

-

Reaction Setup: Dissolve vernolic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents) in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of vernolic acid) to the solution while stirring.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 65°C). Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extraction: Add an equal volume of water and diethyl ether (or hexane). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if required.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound, which is a fatty acid methyl ester (FAME).

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).

-

Capillary column suitable for FAME analysis (e.g., DB-WAX, DB-23, or similar polar stationary phase).

-

Autosampler and data acquisition system.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as hexane or dichloromethane (e.g., 1 mg/mL). If analyzing a mixture, a derivatization step to convert all fatty acids to their methyl esters using a reagent like BF₃-methanol would be performed first.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (split or splitless mode)

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 5°C/min.

-

Final hold: Hold at 240°C for 10 minutes. (Note: The temperature program should be optimized for the specific column and analyte mixture.)

-

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-500.

-

-

Data Analysis: Identify the this compound peak based on its retention time and the fragmentation pattern in the mass spectrum. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 310 and characteristic fragments corresponding to the cleavage at the epoxide ring and double bond. Quantification can be performed by comparing the peak area to that of an internal or external standard.

Biological Context and Biosynthetic Pathway

This compound is the esterified form of vernolic acid. In plants, vernolic acid is synthesized from linoleic acid, a common C18:2 fatty acid. The key enzymatic step is the epoxidation of the double bond at the 12th carbon of linoleic acid, a reaction catalyzed by a specific type of enzyme known as a fatty acid epoxygenase. This pathway is a critical area of research for the metabolic engineering of oilseed crops to produce valuable epoxy oils.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vernolate | C18H31O3- | CID 25246088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbamothioic acid, dipropyl-, S-propyl ester [webbook.nist.gov]

Methyl Vernolate: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vernolate, the methyl ester of vernolic acid, is a naturally occurring epoxidized fatty acid with significant potential in various industrial and pharmaceutical applications. Its unique chemical structure, featuring an epoxy group, makes it a valuable chiral building block for the synthesis of diverse bioactive molecules and polymers. This technical guide provides a comprehensive overview of the primary natural sources of this compound, with a focus on the seeds of Vernonia galamensis. It offers a detailed examination of the methodologies for its isolation, including oil extraction, transesterification, and purification. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this versatile compound.

Natural Sources of this compound

The principal natural source of vernolic acid, the precursor to this compound, is the seed oil of plants belonging to the Vernonia genus, particularly Vernonia galamensis. This plant is an annual herb native to parts of Africa and is notable for the high concentration of vernolic acid in its seed oil, which can be up to 80% of the total fatty acid content.

Vernonia galamensis Varieties and Oil Content

Different varieties of Vernonia galamensis exhibit variations in their seed oil yield and vernolic acid concentration. Studies have compared varieties such as V. galamensis var. nairobensis, var. ethiopica, and the more common var. galamensis. While there are differences in the total oil yield between these varieties, they all represent rich sources of vernolic acid.

Table 1: Comparison of Oil Yield from Vernonia galamensis Varieties Using Different Extraction Methods

| Vernonia galamensis Variety | Extraction Method | Oil Yield (%) | Vernolic Acid Content |

| var. ethiopica | Soxhlet Extraction | 39-40 | Lower |

| var. ethiopica | Cold Extraction | 39 | Higher |

| var. nairobensis | Soxhlet Extraction | 36-40 | Lower |

| var. galamensis | Cold Extraction | 20-26 | Higher |

Data sourced from a study on the extraction of vernonia oil from different varieties, indicating that while Soxhlet extraction provides a higher oil yield, cold extraction results in a higher content of the desired vernolic acid.

Isolation of this compound

The isolation of this compound is typically a multi-step process that begins with the extraction of oil from Vernonia galamensis seeds, followed by the conversion of the constituent triglycerides to their corresponding methyl esters (transesterification), and finally, the purification of this compound from the resulting mixture.

Extraction of Vernonia Oil

The initial step involves the extraction of oil from the seeds. Two common methods are Soxhlet extraction and cold pressing (cold extraction).

-

Soxhlet Extraction: This method generally yields a higher quantity of oil. However, the elevated temperatures used can potentially lead to some degradation of the epoxy ring in vernolic acid.

-

Cold Extraction: This method typically results in a slightly lower oil yield but preserves the integrity of the vernolic acid, leading to a higher concentration of the desired compound in the extracted oil.

Following extraction, the crude oil is often purified through degumming, treatment with activated charcoal, and filtration to remove phospholipids and other impurities.

Synthesis of this compound via Transesterification

The triglycerides in the purified vernonia oil are converted to fatty acid methyl esters (FAMEs) through a process called transesterification. This reaction involves reacting the oil with methanol in the presence of a catalyst, typically a base like sodium hydroxide or potassium hydroxide.

Purification of this compound

The mixture of fatty acid methyl esters obtained from transesterification is then subjected to purification to isolate this compound. A highly effective method for this is silica gel column chromatography.

Experimental Protocols

Protocol for Transesterification of Vernonia Oil

This protocol describes a standard laboratory procedure for the conversion of vernonia oil to a mixture of fatty acid methyl esters.

Materials:

-

Purified Vernonia Oil

-

Methanol (anhydrous)

-

Sodium Hydroxide

-

n-Hexane

-

Saturated Sodium Chloride Solution

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place the purified vernonia oil in a round-bottom flask equipped with a reflux condenser and a magnetic stirring bar.

-

Add a solution of sodium hydroxide in methanol to the flask.

-

Gently reflux the mixture for 10-15 minutes until the oil completely dissolves, resulting in a clear solution.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add a saturated solution of sodium chloride.

-

Extract the methyl esters twice with n-hexane.

-

Combine the n-hexane extracts and wash with distilled water until the aqueous layer is neutral.

-

Dry the n-hexane layer over anhydrous sodium sulfate.

-

Remove the n-hexane under reduced pressure using a rotary evaporator to obtain the mixture of fatty acid methyl esters. A typical yield for this process is around 82%.

Protocol for Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the fatty acid methyl ester mixture using silica gel column chromatography.

Materials:

-

Mixture of fatty acid methyl esters from vernonia oil

-

Silica gel (70-230 mesh)

-

n-Hexane

-

Diethyl ether

-

Glass chromatography column (e.g., 4 cm x 80 cm)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Fraction collector or collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into the glass column.

-

Sample Loading: Dissolve the methyl ester mixture in a small amount of n-hexane and adsorb it onto a small amount of silica gel. Remove the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

-

Elution: Elute the column with a gradient of diethyl ether in n-hexane.

-

Begin with 100% n-hexane.

-

Gradually increase the polarity by introducing diethyl ether. A suggested gradient is:

-

1% diethyl ether in n-hexane

-

4% diethyl ether in n-hexane

-

10% diethyl ether in n-hexane

-

-

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Fractions containing pure this compound (typically eluting with 10% diethyl ether in hexane) are combined.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield pure this compound. A yield of approximately 2.84 g of pure this compound from 4 g of the initial methyl ester mixture has been reported.

Quantitative Data

Table 2: Yields at Different Stages of this compound Isolation

| Process Stage | Starting Material | Product | Reported Yield |

| Transesterification | Purified Vernonia Oil | Mixed Methyl Esters | ~82% |

| Column Chromatography | 4 g of Mixed Methyl Esters | Pure this compound | 2.84 g (~71%) |

| Acid-Catalyzed Esterification | Vernolic Acid | Vernolic Acid Methyl Ester | 45% |

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques.

-

Thin Layer Chromatography (TLC): Used to monitor the purification process. The Rf value of this compound will depend on the solvent system used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the epoxy ring.

Visualized Workflows

Caption: Workflow for the isolation of this compound.

Conclusion

Vernonia galamensis stands out as a highly promising and sustainable source of this compound. The isolation procedures, involving oil extraction, efficient transesterification, and chromatographic purification, are well-established and can be implemented at a laboratory scale. The availability of this versatile chiral molecule opens up numerous possibilities for the development of novel pharmaceuticals, fine chemicals, and advanced materials. Further research into optimizing extraction and purification yields, as well as exploring the diverse synthetic applications of this compound, is warranted.

The Biosynthesis of Methyl Vernolate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vernolate, the methyl ester of vernolic acid, is a naturally occurring epoxy fatty acid found in the seeds of several plant species, notably in the Asteraceae and Euphorbiaceae families. Its unique chemical structure, featuring an epoxy group, makes it a valuable renewable resource for various industrial applications, including the production of polymers, resins, and lubricants. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic pathways, key enzymes, and regulatory mechanisms. The guide is intended for researchers, scientists, and drug development professionals interested in understanding and potentially harnessing this biosynthetic pathway for biotechnological applications.

Introduction to this compound and its Significance

Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) is the primary precursor to this compound. The biosynthesis of vernolic acid begins with a common plant fatty acid, linoleic acid. The conversion of linoleic acid to vernolic acid is the critical step that introduces the valuable epoxy functional group. This guide will delve into the two primary enzymatic routes plants have evolved to achieve this transformation and the subsequent methylation to yield this compound.

The Core Biosynthetic Pathway: From Linoleic Acid to Vernolic Acid

The biosynthesis of vernolic acid from linoleic acid is primarily accomplished through two distinct enzymatic pathways, often specific to different plant families.

The Cytochrome P450 Epoxygenase Pathway

In plants belonging to the Euphorbiaceae family, such as Euphorbia lagascae, the epoxidation of linoleic acid is catalyzed by a cytochrome P450 monooxygenase.[1][2] This enzyme system utilizes molecular oxygen and reducing equivalents from NADPH to introduce an oxygen atom across the double bond of linoleic acid.

Key Characteristics:

-

Substrate: The preferred substrate for this enzyme is not free linoleic acid but rather linoleic acid esterified to phosphatidylcholine (linoleoyl-PC).[3]

-

Cofactors: The reaction is dependent on NADPH and involves cytochrome b5.[3]

-

Inhibition: The synthesis of vernoleate through this pathway can be inhibited by carbon monoxide.[3]

-

Subcellular Localization: This process is localized to the endoplasmic reticulum (ER), where cytochrome P450 enzymes are typically embedded.

The Δ12-Desaturase-Like Epoxygenase Pathway

In several species of the Asteraceae family, including Vernonia galamensis and Crepis palaestina, a different class of enzyme, a divergent form of a Δ12-fatty acid desaturase, is responsible for vernolic acid synthesis. These enzymes are structurally related to the desaturases that introduce double bonds into fatty acids but have evolved to catalyze an epoxidation reaction instead.

Key Characteristics:

-

Substrate: Similar to the P450 pathway, the substrate for this enzyme is also linoleoyl-PC.

-

Mechanism: The precise mechanism by which these desaturase-like enzymes catalyze epoxidation is still under investigation but represents a fascinating example of enzyme evolution.

The Final Step: Methylation of Vernolic Acid

Following the synthesis of vernolic acid, the final step in the formation of this compound is the methylation of the carboxyl group of vernolic acid. This reaction is catalyzed by a specific type of methyltransferase.

S-Adenosyl-L-Methionine (SAM)-Dependent Carboxyl Methyltransferases

While a specific "vernolic acid methyltransferase" has not been extensively characterized, it is highly probable that this reaction is catalyzed by a member of the S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferase family. These enzymes are known to methylate the carboxyl groups of various small molecules in plants, including fatty acids.

Proposed Reaction:

Vernolic Acid + S-Adenosyl-L-Methionine -> this compound + S-Adenosyl-L-Homocysteine

Quantitative Data

Quantitative understanding of the biosynthesis of this compound is crucial for metabolic engineering and optimization of its production. The following table summarizes available quantitative data.

| Parameter | Value | Plant Species | Enzyme System | Reference |

| Vernolic Acid Content | ~72.5% - 80% of total seed oil | Vernonia galamensis | - | |

| Linoleic Acid Content | ~12% - 14% of total seed oil | Vernonia galamensis | - | |

| Oleic Acid Content | ~4% - 7% of total seed oil | Vernonia galamensis | - | |

| Palmitic Acid Content | ~2% - 3% of total seed oil | Vernonia galamensis | - | |

| Stearic Acid Content | ~2% - 3% of total seed oil | Vernonia galamensis | - |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biosynthesis of this compound.

Microsome Preparation from Developing Seeds

Microsomes, which are vesicles of the endoplasmic reticulum, are essential for in vitro studies of the membrane-bound epoxygenases.

Protocol Overview:

-

Tissue Homogenization: Developing seeds are homogenized in a cold extraction buffer containing sucrose, a buffering agent (e.g., Tris-HCl), and protease inhibitors to maintain organelle integrity and prevent protein degradation.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets cell debris and nuclei. The resulting supernatant is then centrifuged at a higher speed to pellet mitochondria.

-

Ultracentrifugation: The supernatant from the previous step is subjected to ultracentrifugation (typically at 100,000 x g) to pellet the microsomal fraction.

-

Resuspension and Storage: The microsomal pellet is resuspended in a suitable buffer and can be used immediately for enzyme assays or stored at -80°C.

Enzyme Assays

Principle: This assay measures the conversion of a radiolabeled or fluorescently tagged linoleic acid substrate to vernolic acid in the presence of microsomes and necessary cofactors.

Typical Reaction Mixture:

-

Microsomal protein

-

[14C]-Linoleoyl-CoA or other suitable linoleic acid donor

-

NADPH generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a strong acid or organic solvent.

-

Extract the lipids using a solvent system like chloroform:methanol.

-

Separate the fatty acid products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactive or fluorescent vernolic acid formed.

Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to vernolic acid.

Typical Reaction Mixture:

-

Partially purified or recombinant methyltransferase enzyme

-

Vernolic acid

-

[3H]-S-Adenosyl-L-methionine

-

Buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

-

Incubate the reaction mixture at a controlled temperature.

-

Stop the reaction, for example, by adding acid.

-

Extract the this compound product into an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of radioactivity incorporated into the organic phase using liquid scintillation counting.

Lipid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for identifying and quantifying the fatty acid composition of plant tissues.

Protocol Overview:

-

Lipid Extraction: Total lipids are extracted from ground seed tissue using a solvent mixture, typically chloroform:methanol.

-

Transesterification: The extracted lipids are converted to their fatty acid methyl esters (FAMEs) by heating with a reagent such as methanolic HCl or BF3-methanol. This process simultaneously methylates free fatty acids and transesterifies acyl groups from glycerolipids.

-

GC-MS Analysis: The FAMEs are then separated by gas chromatography based on their volatility and boiling points and identified by their characteristic mass spectra. Quantification is typically achieved by comparing peak areas to those of an internal standard.

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for epoxygenase/methyltransferase characterization.

Regulation of this compound Biosynthesis

The biosynthesis of specialized fatty acids like vernolic acid is tightly regulated, primarily at the transcriptional level, and is often influenced by developmental cues and hormonal signals within the plant.

Transcriptional Regulation

The expression of genes encoding the epoxygenases is a key control point. Transcriptomic studies of developing seeds from Vernonia galamensis have identified several transcription factors that are upregulated during the period of rapid oil accumulation. These include homologs of:

-

WRINKLED1 (WRI1): A master regulator of fatty acid biosynthesis in plants.

-

FUSCA3 (FUS3) and ABSCISIC ACID INSENSITIVE 3 (ABI3): Transcription factors known to play crucial roles in seed development and storage compound accumulation.

These transcription factors likely activate the promoters of the epoxygenase genes, leading to their expression at the appropriate time and in the correct tissues.

Hormonal Regulation

Plant hormones play a significant role in coordinating seed development and metabolism.

-

Abscisic Acid (ABA): This hormone is a key regulator of seed maturation and the accumulation of storage reserves, including lipids. ABA signaling pathways are likely involved in upregulating the genes required for vernolic acid biosynthesis.

-

Jasmonic Acid (JA): While primarily known for its role in plant defense, JA and its derivatives are synthesized from fatty acids and can also influence fatty acid metabolism.

Subcellular Localization of the Biosynthetic Pathway

The biosynthesis of this compound is a spatially organized process within the plant cell:

-

Plastid: The initial synthesis of linoleic acid from acetyl-CoA occurs in the plastids.

-

Endoplasmic Reticulum (ER): Linoleic acid is then exported to the ER, where it is incorporated into phosphatidylcholine. The membrane-bound epoxygenases (both cytochrome P450s and desaturase-like enzymes) are located in the ER. The subsequent methylation of vernolic acid is also presumed to occur in the ER or the cytoplasm.

-

Oil Bodies: The final product, this compound (as part of triacylglycerols containing vernoloyl moieties), is stored in specialized organelles called oil bodies within the seed cells.

Future Perspectives and Research Directions

While significant progress has been made in understanding the biosynthesis of this compound, several areas warrant further investigation:

-

Detailed Enzyme Kinetics: A thorough characterization of the kinetic parameters of the epoxygenases is needed for accurate metabolic modeling and engineering.

-

Identification of the Methyltransferase: The specific enzyme responsible for the methylation of vernolic acid needs to be identified and characterized.

-

Regulatory Networks: A more detailed understanding of the transcriptional and hormonal regulatory networks controlling this pathway will be crucial for enhancing its production in engineered plants.

-

Metabolic Engineering: The knowledge gained from studying this pathway can be applied to engineer high-value oilseed crops to produce vernolic acid and its derivatives, providing a sustainable source of these valuable industrial chemicals.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of metabolic diversification. By co-opting and modifying existing fatty acid synthesis and modification pathways, plants have evolved the ability to produce this unique epoxy fatty acid. A detailed understanding of this pathway, from the enzymes involved to its regulation, opens up exciting possibilities for the biotechnological production of valuable bio-based chemicals. This technical guide provides a solid foundation for researchers and professionals to delve deeper into this promising area of plant biochemistry and metabolic engineering.

References

- 1. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Vernolate

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and the visualization of related biological pathways.

Core Chemical and Physical Properties

This compound, also known as methyl cis-12,13-epoxy-cis-9-octadecenoate, is the methyl ester of vernolic acid. Vernolic acid is a naturally occurring epoxy fatty acid found in the seeds of Vernonia galamensis, a plant native to East Africa[1]. This compound is of interest due to the presence of a reactive epoxide group in its long-chain fatty acid structure.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| Molecular Formula | C₁₉H₃₄O₃ | [2][3] |

| Molecular Weight | 310.47 g/mol | [2][3] |

| CAS Number | 2733-91-7 |

| Physical Property | Value | Source |

| Boiling Point | 391.7 °C at 760 mmHg | |

| Density | 0.937 g/cm³ | |

| Solubility | Miscible with common organic solvents. | |

| Physical State | Clear liquid with a slight characteristic odor. |

Spectroscopic and Analytical Data

Detailed spectral data for pure this compound is not extensively published. However, the expected spectral characteristics can be inferred from the analysis of similar fatty acid methyl esters (FAMEs) and epoxidized FAMEs.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a typical fatty acid methyl ester shows a strong singlet peak for the methyl ester protons at approximately 3.7 ppm. For epoxidized fatty acid methyl esters, signals corresponding to the protons on the epoxy ring appear in the range of 3.00–3.25 ppm.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of FAMEs, characteristic signals are observed for the carbonyl carbon of the ester group (~175 ppm), olefinic carbons (127-132 ppm), the methoxy carbon (~52 ppm), and the aliphatic carbons of the fatty acid chain (14-35 ppm). The formation of an epoxy ring introduces signals in the range of 55–60 ppm.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of FAMEs. The mass spectra of FAMEs are well-characterized, and libraries of these spectra are available for compound identification. For unsaturated FAMEs, the molecular ion may not always be prominent in Electron Ionization (EI) mass spectra; however, soft ionization techniques like Field Ionization (FI) can be used to clearly identify the molecular ion.

Infrared (IR) Spectroscopy

The IR spectrum of an epoxidized fatty acid methyl ester is characterized by the presence of a strong absorption band for the carbonyl group (C=O) of the ester at approximately 1740 cm⁻¹. The successful epoxidation is confirmed by the appearance of signals corresponding to the C-O-C stretching of the epoxy ring, typically found around 826 cm⁻¹.

Experimental Protocols

The following sections detail the methodologies for the extraction of vernonia oil, its conversion to this compound, and the subsequent purification.

Extraction of Vernonia Oil from Vernonia galamensis Seeds

This protocol describes a typical solvent extraction method.

Materials:

-

Vernonia galamensis seeds

-

n-Hexane

-

Grinding mill

-

Soxhlet extraction apparatus or mechanical stirrer

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Clean the Vernonia galamensis seeds to remove any foreign material.

-

Grind the seeds into a fine powder using a grinding mill.

-

Transfer the ground seeds to a Soxhlet extraction thimble or a flask for mechanical stirring.

-

Add n-hexane to the extraction apparatus at a solvent-to-solid ratio of approximately 5:1 (v/w).

-

For Soxhlet extraction, reflux the solvent over the ground seeds for several hours. For mechanical stirring, agitate the mixture at room temperature for an extended period.

-

After extraction, separate the solid material from the solvent-oil mixture by filtration or centrifugation.

-

Remove the n-hexane from the oil using a rotary evaporator under reduced pressure to yield the crude vernonia oil.

Synthesis of this compound via Transesterification

This protocol outlines the base-catalyzed transesterification of vernonia oil.

Materials:

-

Crude vernonia oil

-

Methanol

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) as a catalyst

-

Reaction flask with a condenser and magnetic stirrer

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude vernonia oil in methanol in a reaction flask. The molar ratio of methanol to oil is typically high (e.g., 6:1 to 12:1) to drive the reaction to completion.

-

Prepare a solution of the catalyst (e.g., 1% w/w of oil) in methanol and add it to the oil-methanol mixture.

-

Heat the mixture to reflux (around 60-65 °C) with continuous stirring for 1-2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel. Two layers will form: an upper layer of methyl esters (biodiesel) and a lower layer of glycerol.

-

Separate the lower glycerol layer.

-

Wash the methyl ester layer with warm water to remove any residual catalyst, soap, and excess methanol. Repeat the washing until the wash water is neutral.

-

Dry the methyl ester layer over anhydrous sodium sulfate and then filter to obtain the mixture of fatty acid methyl esters, which is rich in this compound.

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the FAME mixture.

Materials:

-

Fatty acid methyl ester mixture

-

Silica gel (70-230 mesh)

-

Glass chromatography column

-

n-Hexane

-

Diethyl ether

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass chromatography column.

-

Dissolve the FAME mixture in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, starting with pure n-hexane and gradually increasing the percentage of diethyl ether.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing pure this compound.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain purified this compound.

Biological Activity and Signaling Pathways

While direct research on the biological activities of this compound is limited, its precursor, vernolic acid, belongs to the class of epoxygenated fatty acids (EpFAs). EpFAs are known to be involved in the regulation of inflammation.

The Cytochrome P450/Soluble Epoxide Hydrolase (CYP/sEH) Pathway

EpFAs are produced from polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases. These EpFAs, including vernolic acid, generally exhibit anti-inflammatory properties. They are metabolized and inactivated by the enzyme soluble epoxide hydrolase (sEH) into their corresponding diols, which are often less active or may even be pro-inflammatory. Inhibition of sEH can therefore increase the levels of anti-inflammatory EpFAs.

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.

References

CAS number and molecular formula for Methyl vernolate.

An In-Depth Technical Guide to Methyl Vernolate

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and lipid chemistry.

Chemical Identification

This compound, also known as Vernolic acid methyl ester, is the methyl ester of vernolic acid.[1] It is classified as a biochemical reagent and can be utilized as a biological material or organic compound in life science research.[1]

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | Vernolic acid methyl ester |

| CAS Number | 2733-91-7[1] |

| Molecular Formula | C₁₉H₃₄O₃ |

| Molecular Weight | 310.47 g/mol |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is limited in publicly available literature. However, properties can be estimated based on its structure as a fatty acid methyl ester. For reference, the properties of the related but distinct herbicide, Vernolate (CAS No. 1929-77-7), are provided below with the explicit clarification that these values do not describe this compound.

Table of Properties for Vernolate (CAS No. 1929-77-7)

| Property | Value |

| Appearance | Clear to yellow-brown oily liquid[2][3] |

| Odor | Slight aromatic |

| Boiling Point | 149-150 °C at 30 mmHg |

| Density | 0.954 g/cm³ at 20 °C |

| Vapor Pressure | 1.386 Pa at 25 °C |

| Water Solubility | 90-107 mg/L at 20-21 °C |

| Organic Solvent Solubility | Miscible with xylene, methyl isobutyl ketone, kerosene, acetone, and ethanol |

| LogP (Kow) | 3.84 |

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and analysis of fatty acid methyl esters (FAMEs), which are directly applicable to this compound.

Synthesis of this compound via Esterification

This compound can be synthesized from its parent fatty acid, vernolic acid, through acid-catalyzed esterification. This is a standard and widely used method for producing FAMEs.

Materials:

-

Vernolic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄) or 8% HCl in methanol/water (85:15, v/v)

-

Toluene

-

Hexane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Screw-cap reaction tubes, heating block or water bath, vortex mixer, centrifuge.

Procedure:

-

Reaction Setup: To a known quantity of vernolic acid in a screw-cap tube, add toluene, methanol, and an acidic catalyst (e.g., 8% HCl solution). A typical ratio would be 0.2 mL toluene, 1.5 mL methanol, and 0.3 mL of 8% HCl reagent per sample.

-

Esterification: Securely cap the tube and heat the mixture at 80-100°C for 1-1.5 hours in a heating block or water bath. Alternatively, the reaction can proceed overnight at a lower temperature of 45°C.

-

Extraction: After cooling the reaction mixture to room temperature, add 1 mL of hexane and 0.2 mL of water. Vortex the tube vigorously to mix the phases and then centrifuge to facilitate phase separation.

-

Washing: Carefully transfer the upper hexane layer, containing the this compound, to a new tube. Wash the hexane layer with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst, followed by a wash with deionized water.

-

Drying and Isolation: Dry the hexane solution over anhydrous sodium sulfate. The solvent can then be evaporated under a stream of nitrogen to yield the purified this compound.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of FAMEs due to their volatility.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Capillary Column: A polar cyano-column or a Carbowax-type (polyethylene glycol) stationary phase is recommended for FAME separation.

Sample Preparation:

-

The synthesized this compound is dissolved in a volatile solvent like hexane.

-

For accurate quantification, a known amount of an internal standard (e.g., a fatty acid not naturally present in the sample) should be added.

GC-MS Conditions (Example):

-

Injection Volume: 1 µL

-

Injector Temperature: 260°C

-

Oven Program: Initial temperature of 140°C held for 5 min, then ramped to 240°C at 4°C/min, and held for 20 min.

-

Carrier Gas: Helium at a flow rate of 0.5-1.0 mL/min.

-

MS Detector: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Data Analysis:

-

Identification: The identity of this compound is confirmed by comparing its retention time to that of a pure standard and by matching its mass spectrum with library data.

-

Quantification: The concentration is determined by comparing the peak area of the analyte to that of the internal standard.

Caption: A typical workflow for the analysis of this compound by GC-MS.

Biological Activity and Metabolic Pathways

While specific signaling pathways for this compound are not well-documented, the biological relevance of its parent compound, vernolic acid, is an active area of research.

Biosynthesis of Vernolic Acid

Vernolic acid is an epoxy fatty acid naturally produced in high quantities in the seeds of plants like Vernonia galamensis. It is synthesized from linoleic acid, a common polyunsaturated fatty acid. In mammals, this conversion is catalyzed by cytochrome P450 (CYP) epoxygenase enzymes.

The metabolic pathway involves the epoxidation of the C12-C13 double bond of linoleic acid to form vernolic acid.

Caption: Biosynthesis of vernolic acid from linoleic acid.

Biological Roles and Toxicity

In mammals, vernolic acid produced from linoleic acid metabolism is also known as leukotoxin. It has been shown to have toxic effects on leukocytes and other cell types. Studies in animal models suggest that it may contribute to conditions like acute respiratory distress syndrome and multiple organ failure. These toxic effects are often attributed to the subsequent conversion of vernolic acid into its dihydroxy counterparts by the soluble epoxide hydrolase (sEH) enzyme.

Conversely, vernolic acid is the primary component of vernonia oil, which is explored for various industrial applications. Some research also points to anti-inflammatory properties of certain epoxy fatty acids. The biological activity of this compound itself would require further investigation but is likely related to the activity of its parent acid.

References

Pioneering Research: The Discovery and Early Characterization of Methyl Vernolate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vernolate, the methyl ester of vernolic acid, is a naturally occurring epoxy fatty acid ester found in the seeds of several plant species, most notably Vernonia galamensis and Vernonia anthelmintica. Its unique chemical structure, featuring a reactive oxirane ring, has made it a subject of interest for various industrial and scientific applications, including the synthesis of polymers, resins, and as a potential bioactive molecule. This technical guide delves into the historical discovery and the foundational early research that led to the characterization of this compound, providing a detailed look at the experimental methodologies and quantitative data from that seminal period.

Historical Discovery of Vernolic Acid and its Methyl Ester

The journey to understanding this compound begins with the discovery of its parent compound, vernolic acid. In a landmark 1954 paper published in the Journal of the Chemical Society, F. D. Gunstone definitively characterized the structure of vernolic acid as 12,13-epoxy-cis-9-octadecenoic acid.[1][2][3][4] This discovery was pivotal, as it identified a new class of naturally occurring fatty acids containing an epoxide ring.

Early investigations into the composition of seed oils from the Vernonia genus were conducted by researchers in the mid-20th century. During this period, the standard analytical procedure for the study of fatty acids was their conversion into more volatile methyl esters, facilitating analysis by techniques such as gas-liquid chromatography (GLC).[5] Consequently, the preparation and analysis of this compound were intrinsically linked to the initial characterization of vernonia oil. While Gunstone's 1954 paper focused on the structure of the acid, the common practice of the time strongly suggests that this compound was synthesized and analyzed as part of this foundational work.

Early Research and Characterization

Initial research on vernonia oil and its components was primarily focused on determining its chemical composition and physical properties. The oil was recognized for its high content of what was then termed "vernolic acid," which was found to be a major component, often comprising over 70% of the total fatty acids.

Composition of Vernonia anthelmintica Seed Oil

Early quantitative analysis of Vernonia anthelmintica seed oil, as reported by Gunstone in 1954, provided the first detailed breakdown of its fatty acid constituents. The data, presented below, would have been obtained through the analysis of the corresponding fatty acid methyl esters.

| Fatty Acid | Percentage (% by weight) |

| Vernolic acid | 71.6 |

| Linoleic acid | 11.9 |

| Oleic acid | 3.5 |

| Saturated acids | 3.0 |

| Non-fatty acids | 10.0 |

Table 1: Fatty Acid Composition of Vernonia anthelmintica Seed Oil (Gunstone, 1954).

Experimental Protocols from Early Research

The following sections detail the methodologies that were likely employed in the mid-20th century for the extraction, synthesis, and characterization of this compound, based on the established practices of the era.

Extraction of Vernonia Oil

The initial step in the study of this compound was the extraction of the oil from the seeds of Vernonia species.

Protocol for Solvent Extraction of Vernonia Oil:

-

Seed Preparation: Seeds of Vernonia anthelmintica were finely ground to increase the surface area for efficient extraction.

-

Solvent Extraction: The ground seeds were then subjected to continuous extraction with a light petroleum solvent (e.g., hexane) in a Soxhlet apparatus for several hours.

-

Solvent Removal: The solvent was subsequently removed from the extract under reduced pressure to yield the crude vernonia oil.

-

Purification: The crude oil could be further purified by treatment with alkali to remove free fatty acids, followed by washing and drying.

Synthesis of this compound (Transesterification)

The conversion of the triglycerides in vernonia oil to their corresponding fatty acid methyl esters was a crucial step for analysis.

Protocol for Acid-Catalyzed Transesterification:

-

Reaction Mixture: A sample of vernonia oil was refluxed with a solution of 1% (v/v) sulfuric acid in anhydrous methanol for several hours.

-

Extraction: After cooling, the reaction mixture was diluted with water, and the methyl esters were extracted with diethyl ether or petroleum ether.

-

Washing: The ether extract was washed successively with water, a dilute solution of sodium bicarbonate (to remove any remaining acidic catalyst and free fatty acids), and finally with water again until neutral.

-

Drying and Evaporation: The ether solution was dried over anhydrous sodium sulfate and the solvent was evaporated to yield the crude mixture of fatty acid methyl esters, including this compound.

Characterization Techniques

Early characterization of this compound would have relied on a combination of chemical and physical methods.

1. Determination of Oxirane Content:

The presence and quantity of the epoxy group were critical for characterization. This was typically determined by titration with hydrogen bromide in glacial acetic acid.

2. Iodine Value:

The Wijs method, using iodine monochloride, was employed to determine the degree of unsaturation in the fatty acid methyl esters.

3. Saponification Value:

This was determined by refluxing a known weight of the methyl esters with a standard solution of alcoholic potassium hydroxide and back-titrating the excess alkali.

4. Gas-Liquid Chromatography (GLC):

By the late 1950s and early 1960s, GLC became an indispensable tool for the separation and quantification of fatty acid methyl esters.

Typical GLC Parameters for FAME Analysis (circa 1960s):

-

Column: Packed column with a stationary phase such as diethylene glycol succinate (DEGS) on a solid support (e.g., Celite).

-

Carrier Gas: Nitrogen or Argon.

-

Detector: Flame Ionization Detector (FID).

-

Temperature: Isothermal or programmed temperature ramp.

Logical Workflow of Early Research

The early research on this compound followed a logical progression from the raw plant material to the characterization of the individual fatty acid ester. This workflow can be visualized as follows:

References

- 1. Fatty acids. Part II. The nature of the oxygenated acid present in Vernonia anthelmintica(Willd.) seed oil - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Vernolic acid | Cyberlipid [cyberlipid.gerli.com]

- 3. Fatty acids. Part II. The nature of the oxygenated acid present in Vernonia anthelmintica(Willd.) seed oil - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Fatty acids. Part II. The nature of the oxygenated acid present in Vernonia anthelmintica(Willd.) seed oil - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. gcms.cz [gcms.cz]

The Enigmatic Bioactivity of Methyl Vernolate: A Review of a Scientific Frontier

For Immediate Release

Shanghai, China – November 28, 2025 – Despite its presence in the traditional medicinal plant Vernonia anthelmintica, a comprehensive understanding of the specific biological activities of the compound Methyl vernolate remains largely uncharted territory in the scientific community. A thorough review of existing literature reveals a significant gap in research focused on the isolated compound, hindering the ability to definitively characterize its potential therapeutic effects. This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the current, limited knowledge and highlighting the extensive opportunities for future investigation.

Introduction: An Unexplored Potential

This compound is a methyl ester of vernolic acid, a naturally occurring epoxidized fatty acid. It is most notably a constituent of the seeds of Vernonia anthelmintica, a plant with a long history of use in traditional medicine for a variety of ailments.[1][2][3][4][5] While extracts of V. anthelmintica have been investigated for numerous pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, the specific contribution of this compound to these effects is currently unknown. This review aims to collate the sparse information available on this compound and to provide a broader context based on the bioactivities of its plant source and the general properties of related compounds, namely polyunsaturated fatty acids (PUFAs).

The Source of this compound: Vernonia anthelmintica

Vernonia anthelmintica, commonly known as purple fleabane or kalijiri, has been traditionally used in Ayurvedic and other indigenous medicine systems for treating conditions such as skin diseases, asthma, and parasitic worm infections. Phytochemical analyses of the seeds have revealed a rich and diverse composition, including steroids, flavonoids, terpenoids, and fatty acids.

The plant's extracts have demonstrated a range of biological activities in preclinical studies. These include anti-inflammatory, analgesic, antipyretic, antidiabetic, and anticancer effects. However, it is crucial to emphasize that these activities are attributed to the synergistic or individual actions of the multitude of compounds present in the extracts. The specific role and bioactivity of this compound, as an individual molecule, have not been elucidated in these studies.

The Current State of Research on this compound: A Void in the Literature

A comprehensive search of scientific databases reveals a stark absence of in-depth studies on the biological activity of pure, isolated this compound. Consequently, there is no quantitative data to present in tabular form regarding its specific effects. Furthermore, detailed experimental protocols for assessing its bioactivity and the signaling pathways it may modulate are not available in the current body of scientific literature. This significant knowledge gap prevents the creation of detailed diagrams for signaling pathways or experimental workflows directly related to this compound.

Inferred Potential: Insights from Polyunsaturated Fatty Acids (PUFAs)

As this compound is a derivative of a polyunsaturated fatty acid, it is plausible to hypothesize that it may share some of the biological activities associated with this class of molecules. PUFAs are known to be potent signaling molecules with diverse physiological and pathological roles.

Anti-inflammatory Potential

Many PUFAs and their metabolites are known to possess anti-inflammatory properties. They can modulate inflammatory pathways by competing with arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less inflammatory eicosanoids. The structural similarity of this compound to other PUFAs suggests it could potentially interact with these pathways.

Anticancer Potential

Certain PUFAs have been shown to exhibit anticancer activities through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. While there is no direct evidence, the possibility of this compound possessing similar properties warrants investigation.

Future Directions and a Call for Research

The lack of specific research on the biological activity of this compound presents a compelling opportunity for the scientific community. To unlock the potential of this natural compound, the following areas of investigation are proposed:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Vernonia anthelmintica or through synthetic routes to enable focused biological studies.

-

In Vitro Bioassays: A comprehensive screening of pure this compound in a panel of in vitro assays to evaluate its potential anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.

-

Mechanism of Action Studies: Upon identification of significant bioactivity, further studies to elucidate the underlying molecular mechanisms and signaling pathways involved.

-

In Vivo Studies: Preclinical evaluation of this compound in relevant animal models to assess its efficacy and safety.

To illustrate the general approach for such future research, a hypothetical experimental workflow for investigating the anti-inflammatory effects of this compound is presented below.

References

- 1. medicosage.com [medicosage.com]

- 2. Quality assessment profile of seeds of vernonia anthelmentica (l.) willd. [wisdomlib.org]

- 3. Vernonia anthelmintica (L.) Willd.: An ethnomedicinal, phytochemical, pharmacological and toxicological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vernonia anthelmintica: Significance and symbolism [wisdomlib.org]

- 5. The Effect of Volatile Oil from Vernonia anthelmintica Seeds on Melanin Synthesis in B16 Cells and Its Chemical Analysis by GC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Recommended Storage of Methyl Vernolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vernolate, the methyl ester of vernolic acid, is a naturally occurring epoxidized fatty acid with significant potential in various industrial and pharmaceutical applications. Its unique chemical structure, featuring an epoxy group and a double bond, imparts valuable properties but also necessitates a thorough understanding of its stability profile to ensure product quality and efficacy. This technical guide provides a comprehensive overview of the stability of this compound under various conditions, recommended storage protocols, and detailed analytical methodologies for its assessment.

Introduction

This compound is a key component of vernonia oil, extracted from the seeds of Vernonia galamensis. The presence of the reactive oxirane ring makes it a valuable precursor for the synthesis of polymers, resins, lubricants, and as a potential intermediate in drug development. However, this reactivity also raises concerns about its stability during storage and processing. This guide aims to provide researchers, scientists, and drug development professionals with the critical information required to handle and store this compound effectively, ensuring its integrity for research and product development.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, light, oxygen, and pH. Understanding its behavior under these conditions is crucial for maintaining its chemical integrity.

Oxidative Stability

This compound has been reported to be remarkably stable toward oxidation compared to other common unsaturated fatty acid methyl esters like methyl oleate and methyl linoleate. The epoxy group appears to confer a higher resistance to oxidative degradation.

Quantitative Data on Oxidative Stability:

| Compound/Oil | Induction Period (hours) at 110 °C | Reference |

| Canola Oil Methyl Ester (neat) | 5.53 | [1] |

| Canola Oil Methyl Ester + 100 ppm BHT | 6.14 | [1] |

| Canola Oil Methyl Ester + 100 ppm BPH | 6.93 | [1] |

| Sunflower Oil Methyl Ester (distilled) | 2.1 | [2] |

Note: This table provides comparative data for other FAMEs to illustrate typical oxidative stability values. Specific testing of this compound is recommended.

Thermal Stability

Thermogravimetric analysis (TGA) provides quantitative data on the thermal decomposition of this compound.

Table 1: Thermogravimetric Analysis (TGA/DTG) of this compound [3]

| Temperature Range | Weight Loss (%) | Observation |

| Below 150 °C | Variable (low) | Desorption of solvent or water from the sample. |

| 150 °C - 600 °C | Significant | Main decomposition of the this compound molecule. |

| Above 600 °C | Minimal | Residual char. |

Note: The TGA data indicates that significant thermal decomposition of this compound begins at temperatures above 150 °C. The exact onset of decomposition can be influenced by the experimental conditions such as heating rate and atmosphere.

The thermal degradation of fatty acid methyl esters can proceed through various pathways, including isomerization, hydrogenation, and pyrolysis. A primary decomposition route for esters is the elimination of methanol to form a ketene.

pH Stability (Hydrolytic Stability)

The stability of this compound in aqueous media is dependent on the pH. The ester linkage is susceptible to hydrolysis under both acidic and alkaline conditions, which would yield vernolic acid and methanol. The epoxy ring is also sensitive to pH, particularly under acidic conditions, where it can undergo ring-opening to form diols.

While specific kinetic data for the hydrolysis of this compound across a pH range is limited, information on a related compound, vernolate, indicates it is stable in neutral media and relatively stable in acidic and alkaline media. However, this may not directly translate to the methyl ester due to the presence of the ester group. It is generally expected that the rate of hydrolysis will be significant at low and high pH values.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of organic molecules. For unsaturated compounds, this can involve photo-oxidation or isomerization. While specific photostability studies on this compound are not extensively reported, it is advisable to protect it from light to prevent potential degradation of the double bond and the epoxy ring.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C (long-term) | Reduces the rate of potential degradation reactions, including oxidation and hydrolysis. |

| Room temperature (short-term) | Acceptable for short periods if protected from other degrading factors. | |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents oxidation by displacing oxygen. |

| Container | Amber glass vials or other light-protecting containers | Protects from photodegradation. |

| Moisture | Store in a dry environment with tightly sealed containers | Minimizes the risk of hydrolysis of the ester and epoxy groups. |

| Adsorbent | Storage on silica gel | May enhance stability against autoxidation compared to storage on glass surfaces. |

Experimental Protocols

Synthesis and Purification of this compound

4.1.1. Extraction of Vernonia Oil from Vernonia galamensis Seeds

-

Extraction: Powdered seeds are extracted with n-hexane for three hours using a Soxhlet apparatus.

-

Filtration and Solvent Removal: The crude vernonia oil is filtered, refrigerated overnight, and decanted. The solvent is then removed using a rotary evaporator.

-

Purification (Solid Phase Extraction): Non-triacylglycerol components are removed by dissolving the crude oil in n-hexane and passing it through a silica gel column with activated carbon.

4.1.2. Hydrolysis of Vernonia Oil to Vernolic Acid

-

A solution of sodium hydroxide in methanol is prepared and heated to reflux.

-

Purified vernonia oil is added, and the mixture is refluxed for 30 minutes.

-

After cooling, ice and water are added to form a solid soap.

-

The soap is filtered and then acidified with glacial acetic acid in the presence of ice and water.

-

The resulting vernolic acid is extracted with hexane, and the solvent is removed under reduced pressure.

4.1.3. Acid-Catalyzed Esterification of Vernolic Acid to this compound

-

Acetyl chloride is slowly added to methanol in an ice bath.

-

Vernolic acid is added to the methanolic HCl solution.

-

The mixture is refluxed, then cooled.

-

The product is extracted with diethyl ether after the addition of a saturated NaCl solution.

-

The organic phase is washed with saturated NaCl solution, dried over sodium sulfate, and the solvent is removed under vacuum to yield crude this compound.

-

Purification: The crude product is purified by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Assessment of Oxidative Stability by Rancimat Method

The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of oils and fats.

Protocol Overview:

-

A known amount of the this compound sample is placed in a reaction vessel.

-

The sample is heated to a specified temperature (e.g., 110 °C) while a constant stream of purified air is passed through it.

-

The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

-

The conductivity of the water is continuously monitored.

-

The induction period is the time until a rapid increase in conductivity is detected, which corresponds to the formation of volatile acidic degradation products. A longer induction period indicates higher oxidative stability.

Caption: Experimental setup for the Rancimat method.

Analytical Methods for Stability Assessment

A variety of analytical techniques can be employed to assess the purity and degradation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of fatty acid methyl esters.

Typical GC-MS Parameters for FAME Analysis:

-

Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used for FAME separation.

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split or splitless, depending on the concentration of the analyte.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 240°C) to elute compounds with different boiling points.

-

MS Detector: Electron Impact (EI) ionization at 70 eV is standard. The mass spectrometer is operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

Expected Fragmentation Pattern:

The mass spectrum of this compound will show a molecular ion peak (M+) and characteristic fragment ions resulting from cleavages at specific points in the molecule, including the ester group, the double bond, and the epoxy ring. The fragmentation pattern can be used to confirm the identity of the compound and to identify potential degradation products.

Caption: Key fragmentation sites in this compound for MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purification of non-volatile or thermally labile compounds.

Typical HPLC Parameters for FAME Analysis:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of organic solvents like acetonitrile and/or methanol with water, often in a gradient elution mode.

-

Detector: A UV detector is suitable for compounds with chromophores. For FAMEs, detection at low wavelengths (e.g., ~205 nm) is often employed. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can also be used for compounds lacking a strong chromophore.

-

Purity Assessment: HPLC can be used to determine the purity of this compound by separating it from impurities and degradation products. Method validation should be performed to ensure accuracy, precision, linearity, and robustness.

Potential Degradation Pathways

The degradation of this compound can occur through several chemical reactions involving its functional groups.

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is a promising bio-based chemical with significant potential. Its inherent stability, particularly against oxidation, is a key advantage. However, like all reactive molecules, it is susceptible to degradation under certain conditions. By adhering to the recommended storage conditions, including low temperatures, an inert atmosphere, and protection from light and moisture, the integrity of this compound can be effectively preserved. The analytical methods outlined in this guide provide the necessary tools for researchers and developers to monitor the purity and stability of this compound, ensuring the quality and reliability of their scientific investigations and product development endeavors. Further research to quantify the stability of this compound under a broad range of pH and light conditions would be beneficial for expanding its applications.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl Vernolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vernolate, the methyl ester of vernolic acid, is a naturally occurring epoxidated fatty acid found in the seeds of several plant species, including Vernonia galamensis. Its unique chemical structure, featuring a cis-epoxy group and a double bond, makes it a valuable subject of study for various applications, including the development of bio-based polymers, lubricants, and potential pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with detailed experimental protocols and data interpretation.

Chemical Structure

Chemical Formula: C₁₉H₃₄O₃ Molecular Weight: 310.48 g/mol IUPAC Name: methyl (9Z,12R,13S)-12,13-epoxyoctadec-9-enoate CAS Number: 3033-54-5

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR have been employed to characterize this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.50 - 5.30 | m | 2H | -CH=CH- (vinylic protons) |

| 3.67 | s | 3H | -OCH₃ (methyl ester protons) |

| 3.10 - 2.90 | m | 2H | -CH(O)CH- (epoxy protons) |

| 2.30 | t | 2H | -CH₂-COO- (protons α to carbonyl) |

| 2.20 - 2.00 | m | 4H | -CH₂-CH=CH-CH₂- (allylic protons) |

| 1.60 - 1.20 | m | 16H | -(CH₂)₈- (methylene protons) |

| 0.88 | t | 3H | -CH₃ (terminal methyl protons) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environments.

| Chemical Shift (δ) ppm | Assignment |

| 174.2 | C=O (ester carbonyl) |

| 130.0 - 128.0 | -CH=CH- (vinylic carbons) |

| 57.1 | -CH(O)CH- (epoxy carbons) |

| 51.4 | -OCH₃ (methyl ester carbon) |

| 34.1 | -CH₂-COO- (carbon α to carbonyl) |

| 31.9 - 22.7 | -(CH₂)ₓ- (methylene carbons) |

| 14.1 | -CH₃ (terminal methyl carbon) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to its ester, alkene, and epoxide functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3010 | Medium | =C-H stretch (vinylic) |

| 2925, 2855 | Strong | C-H stretch (aliphatic) |

| 1740 | Strong | C=O stretch (ester) |

| 1655 | Medium | C=C stretch (alkene) |

| 1245, 1170 | Strong | C-O stretch (ester) |

| ~825 | Medium | C-O-C stretch (epoxide) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 310, corresponding to its molecular weight.

Expected Fragmentation Pattern:

The fragmentation of this compound in EI-MS is complex due to the presence of multiple functional groups. Key fragmentation pathways would likely involve:

-

Cleavage at the epoxy ring: This can lead to various fragment ions.

-

Cleavage adjacent to the double bond: Allylic cleavage is a common fragmentation pathway.

-

Cleavage related to the ester group: Loss of the methoxy group (-OCH₃, m/z 31) or the methoxycarbonyl group (-COOCH₃, m/z 59) are characteristic of methyl esters. A prominent peak resulting from the McLafferty rearrangement is also expected for long-chain esters.

A detailed analysis of the mass spectrum would be required to assign specific fragments and confirm the structure.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the esterification of vernolic acid, which is obtained from the hydrolysis of vernonia oil.

-

Extraction of Vernonia Oil: Vernonia oil is extracted from the seeds of Vernonia galamensis using a suitable solvent like hexane in a Soxhlet apparatus.

-

Hydrolysis of Vernonia Oil: The extracted oil is then hydrolyzed to yield vernolic acid. This is typically achieved by refluxing the oil with an alcoholic solution of a strong base, such as potassium hydroxide, followed by acidification.

-

Esterification of Vernolic Acid: Vernolic acid is converted to its methyl ester, this compound, by refluxing with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Purification: The resulting this compound is purified using column chromatography on silica gel to obtain the pure compound.

Spectroscopic Analysis

-

Sample Preparation: A small amount of purified this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

-

Sample Preparation: A drop of pure this compound is placed between two potassium bromide (KBr) plates to form a thin liquid film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr plates is first recorded and then subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) are determined and assigned to the corresponding functional groups.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.

-

Ionization: Electron ionization (EI) is commonly used, where the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions.

-